1,1,2,2-Tetradeuterio-1,2-dimethoxyethane

Description

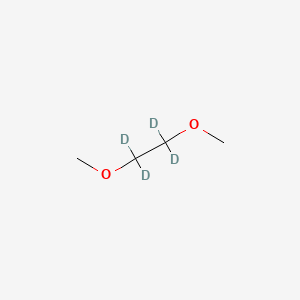

1,1,2,2-Tetradeuterio-1,2-dimethoxyethane (abbreviated as DME-d4) is the deuterated analog of 1,2-dimethoxyethane (DME), where the four hydrogen atoms on the ethane backbone are replaced with deuterium (²H). The molecular formula of DME-d4 is C₄D₄H₆O₂, with a molecular weight of approximately 94.12 g/mol (vs. 90.12 g/mol for DME) . This isotopic substitution alters physical properties such as boiling point, density, and spectroscopic characteristics. DME-d4 is primarily used in nuclear magnetic resonance (NMR) studies to avoid proton interference and in kinetic investigations where isotopic labeling is critical . While DME itself is a widely used solvent in lithium-ion and lithium-metal batteries due to its strong solvation ability for lithium salts , DME-d4 serves niche roles in mechanistic and analytical chemistry.

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHFKEDIFFGKHM-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,1,2,2-Tetradeuterio-1,2-dimethoxyethane (CAS No. 143585-58-4) is a deuterated analog of 1,2-dimethoxyethane. It has garnered interest in various scientific fields due to its unique isotopic labeling which can enhance the understanding of chemical processes and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological potential, toxicological profile, and applications in research.

This compound is characterized by its molecular formula and a molecular weight of approximately 102.14 g/mol. The presence of deuterium alters the physical and chemical properties compared to its non-deuterated counterpart, potentially influencing its biological behavior.

Toxicological Profile

The safety and toxicity of this compound have not been extensively documented; however, studies on its non-deuterated form suggest potential risks:

- Acute Toxicity : Inhalation studies with similar compounds have shown adverse effects such as respiratory irritation and CNS depression at high concentrations .

- Reproductive Toxicity : Some glycol ethers have been linked to reproductive toxicity in animal models .

Table 2: Toxicological Findings from Related Studies

| Study Type | Observed Effects | Concentration | Reference |

|---|---|---|---|

| Inhalation Study | Ataxia, death | 200 mg/L | |

| Reproductive Study | Testicular degeneration | 750 ppm | |

| Genotoxicity Assessment | Non-genotoxic | Various |

The exact mechanism of action for this compound remains unclear due to limited specific research. However, it is hypothesized that the compound may interact with biological macromolecules through:

- Solvation effects : Altering the solubility and bioavailability of other compounds.

- Isotopic labeling : Facilitating tracking in metabolic studies due to deuterium's unique NMR properties.

Case Studies

While direct case studies on this compound are sparse, related research highlights its potential utility in:

- Metabolic Pathway Analysis : Using deuterated compounds to trace metabolic pathways in cellular systems.

- Pharmacokinetics : Investigating absorption and elimination profiles through isotopic labeling techniques.

Comparison with Similar Compounds

1,2-Dimethoxyethane (DME)

- Molecular Formula : C₄H₁₀O₂

- Molecular Weight : 90.12 g/mol

- Key Properties : Low viscosity (0.46 cP at 25°C), moderate dielectric constant (7.2), and high coordination ability for Li⁺ ions .

- Applications :

- Key Differences: Non-deuterated DME exhibits higher volatility and distinct NMR signals compared to DME-d4.

Fluorinated Ethers (TTE, HFE)

- Examples :

- Key Properties: Weak solvation strength (positive solvation free energy) reduces Li⁺-solvent interactions, improving Li metal anode stability . High oxidative stability (>4.5 V vs. Li/Li⁺), suitable for high-voltage cathodes .

- Applications : Co-solvents in localized high-concentration electrolytes (e.g., LiFSI-DME-TTE systems) to suppress dendrite growth .

Tetraethylene Glycol Dimethyl Ether (TEGDME)

- Molecular Formula : C₈H₁₈O₅

- Molecular Weight : 194.23 g/mol

- Key Properties : Higher boiling point (275°C vs. 85°C for DME), increased viscosity (3.1 cP at 25°C), and enhanced thermal stability .

- Applications : Preferred in high-temperature battery systems and solid-state electrolytes due to prolonged oxidative stability .

1,3-Dioxolane (DOL)

Carbonate-Based Solvents (DEC, EC, DMC)

- Examples : Diethyl carbonate (DEC), ethylene carbonate (EC), dimethyl carbonate (DMC).

- Key Properties: High dielectric constants (e.g., EC: 89.6) but poor compatibility with Li metal anodes due to parasitic reactions .

- Applications : Dominant in commercial Li-ion batteries (e.g., EC/DMC blends) but require additives (e.g., FEC) for Li metal systems .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

*Estimated based on deuterium effects or analogous data.

Table 2: Electrolyte Performance Metrics

Research Findings

- DME vs. Fluorinated Ethers : TTE addition to DME-based electrolytes weakens Li⁺-solvent interactions, reducing dendrite growth and enhancing Coulombic efficiency (>99% over 200 cycles) .

- Deuterated Solvents : DME-d4 is critical in tracking proton/deuterium exchange mechanisms in catalytic reactions (e.g., etherification) and NMR-based electrolyte studies .

- Glymes vs. DME : TEGDME’s longer ethylene oxide chain improves thermal stability but reduces ionic conductivity compared to DME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.